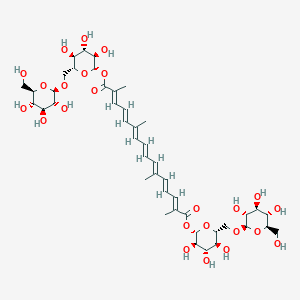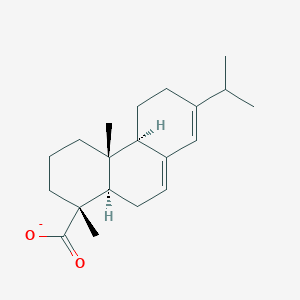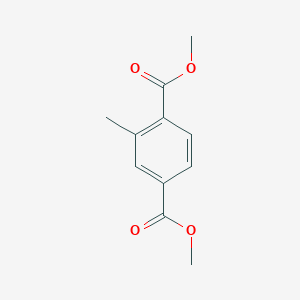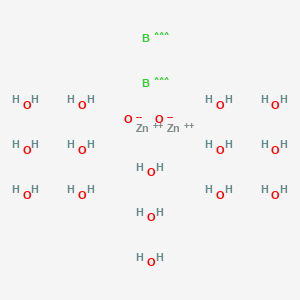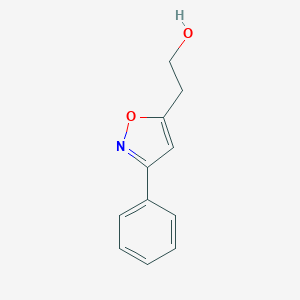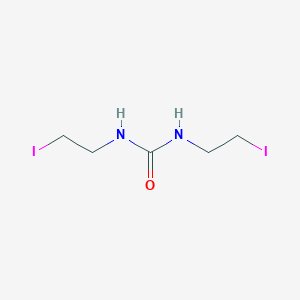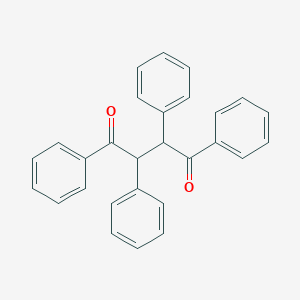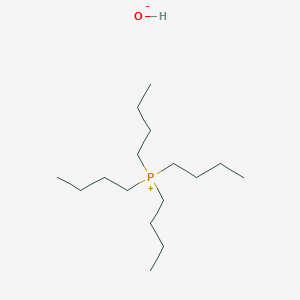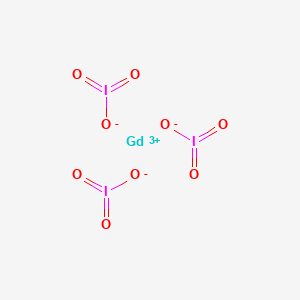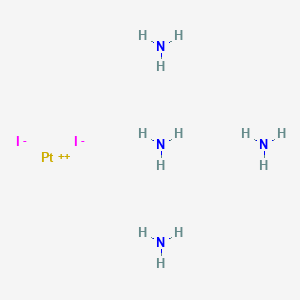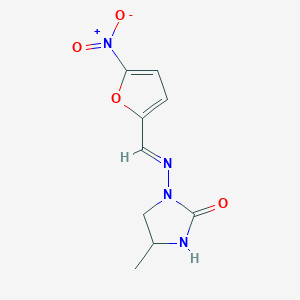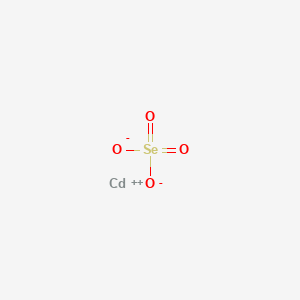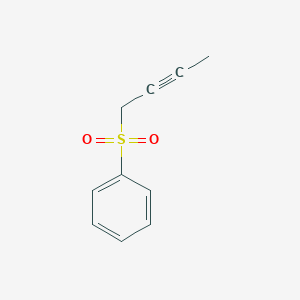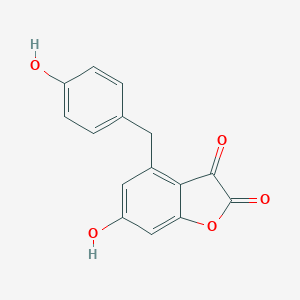
Methyl 5-(2-undecylcyclopropyl)pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(2-undecylcyclopropyl)pentanoate is a chemical compound that belongs to the class of cyclopropane fatty acid esters. It is synthesized from undecylenic acid, a natural fatty acid found in castor oil, and is known for its various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Methyl 5-(2-undecylcyclopropyl)pentanoate is not fully understood. However, it is believed to act through multiple pathways, including inhibition of pro-inflammatory cytokines, modulation of lipid metabolism, and regulation of gene expression.
Biochemical and Physiological Effects:
Methyl 5-(2-undecylcyclopropyl)pentanoate has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines. It has also been shown to modulate lipid metabolism by reducing triglyceride levels and increasing HDL cholesterol levels. In addition, it has been investigated for its potential use in treating metabolic disorders such as obesity and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 5-(2-undecylcyclopropyl)pentanoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its anti-inflammatory and anti-tumor properties make it a promising candidate for further investigation. However, its low solubility in water and limited stability may present challenges for some experiments.
Zukünftige Richtungen
There are several future directions for research on Methyl 5-(2-undecylcyclopropyl)pentanoate. Further investigation into its mechanism of action and potential therapeutic applications is needed. In addition, exploring its potential use in combination with other drugs or therapies may enhance its efficacy. Finally, investigating its effects on other metabolic disorders such as cardiovascular disease and neurodegenerative diseases may provide valuable insights into its potential therapeutic applications.
Conclusion:
In conclusion, Methyl 5-(2-undecylcyclopropyl)pentanoate is a promising compound with various potential therapeutic applications. Its anti-inflammatory, anti-tumor, and anti-microbial properties make it a promising candidate for further investigation. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of Methyl 5-(2-undecylcyclopropyl)pentanoate involves the reaction of undecylenic acid with cyclopropane carboxylic acid followed by esterification with methanol. The reaction is catalyzed by acid and requires careful temperature control and purification steps to obtain a pure product. The yield of the synthesis is typically between 60-80%.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(2-undecylcyclopropyl)pentanoate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been investigated for its potential use in treating metabolic disorders such as obesity and diabetes.
Eigenschaften
CAS-Nummer |
10406-55-0 |
|---|---|
Produktname |
Methyl 5-(2-undecylcyclopropyl)pentanoate |
Molekularformel |
C20H38O2 |
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
methyl 5-(2-undecylcyclopropyl)pentanoate |
InChI |
InChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-14-18-17-19(18)15-12-13-16-20(21)22-2/h18-19H,3-17H2,1-2H3 |
InChI-Schlüssel |
RBKVUWMZDIQOTG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC1CC1CCCCC(=O)OC |
Kanonische SMILES |
CCCCCCCCCCCC1CC1CCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



